Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Overview
Description
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is a compound that features a unique combination of a hydroxyphenyl group and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the hydroxyphenyl and imidazole moieties endows the compound with unique chemical and physical properties.
Preparation Methods
The synthesis of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- typically involves the condensation of 2-hydroxyacetophenone with an imidazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Reagents like alkyl halides or acyl chlorides are commonly used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- can be compared with other similar compounds, such as:
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-pyrazol-1-yl)-: This compound has a pyrazole ring instead of an imidazole ring, which affects its chemical reactivity and biological activity.
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-triazol-1-yl)-: The presence of a triazole ring introduces different electronic and steric properties compared to the imidazole ring.
The uniqueness of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that are not observed in its analogs.
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-2-imidazol-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-4-2-1-3-9(10)11(15)7-13-6-5-12-8-13/h1-6,8,14H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMBLXNRZTILO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=CN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399564 | |
Record name | Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85928-32-1 | |
Record name | Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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